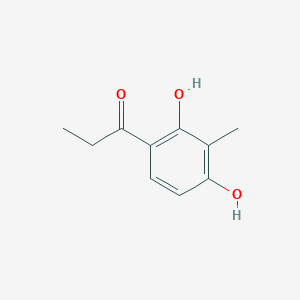

2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine

Vue d'ensemble

Description

2-Methoxy-4-N,4-N-dimethylbenzene-1,4-diamine (MDD) is a nitrogen-containing aromatic compound used in a variety of scientific research applications. It is a versatile compound that can be used in the synthesis of a wide range of organic compounds and can be used in a variety of biochemical and physiological studies. The purpose of

Applications De Recherche Scientifique

Summary of the Application

The Schiff base crystal of 2-Methoxy-N-[4-(dimethylamino)benzylidene] aniline (2MDA) was synthesized and used in different optical and opto-electronic applications .

Methods of Application or Experimental Procedures

The 2MDA crystal was synthesized via a condensation reaction. After 7 days of slow evaporation process, optically good quality single crystals were obtained . The formation of the title Schiff base is confirmed through various characterizations namely Single Crystal X-Ray Diffraction, H1 and C13 Nuclear Magnetic Resonance (NMR), Fourier Transformation infra-red (FTIR) and Fourier Transformation – Raman spectroscopy (FT-Raman) .

Results or Outcomes

The absorption spectrum (UV–Vis-NIR) shows the crystal has a transparency window (480–1100 nm) and emission spectrum (Photoluminescence) shows red light (625 nm) emission . Nonlinear tests show that the SHG efficacy of the grown Schiff base crystal is slightly higher than the reference KDP crystal and also the χ3 value of 2MDA crystal is comparatively higher .

2. Application in Synthesis of Azo Dyes and Dithiocarbamate

Summary of the Application

The molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route . These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .

Methods of Application or Experimental Procedures

The compounds were synthesized using a reduction process with sodium borohydride (NaBH4), a powerful reducing agent .

Results or Outcomes

The synthesized compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .

3. Application in Modulation of Charge Transfer Reaction

Summary of the Application

The intramolecular charge transfer (ICT) reaction of 2-methoxy-4-(N,N-dimethylamino)benzaldehyde (2-MDMABA) was modulated when encapsulated within cyclodextrin nanocavities .

Methods of Application or Experimental Procedures

The ICT emission, which is absent in bulk water, originates in the presence of α-, β- and γ-CD with a huge enhancement of local emission . The stoichiometry of the host–guest inclusion complex is found to be 1:1 for β- and γ-CD whereas 1:1 and 1:2 guest to host complexation occur at low and high concentration of α-CD, respectively .

Results or Outcomes

The association constants of the inclusion complexes have also been estimated from the Benesi–Hildebrand plot . The greater binding capability of 2-MDMABA with β-CD than that of other two CDs is further supplemented by time resolved study .

4. Application in Antioxidant Activity

Summary of the Application

The compound 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol, which can be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method, has been studied for its antioxidant activity .

Methods of Application or Experimental Procedures

The compound was synthesized from vanillin and p-anisidine using a water solvent by the stirrer method .

Results or Outcomes

The antioxidant activity of the synthesized compound was investigated, but the specific results or outcomes were not provided in the source .

5. Application in Synthesis of Dyes and Pigments

Summary of the Application

The compound is used in the synthesis of dyes and pigments .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not provided in the source .

Results or Outcomes

The specific results or outcomes were not provided in the source .

6. Application in Hemolytic Anemia Studies

Summary of the Application

The compound has been used in hemolytic anemia studies .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not provided in the source .

Results or Outcomes

The specific results or outcomes were not provided in the source .

Propriétés

IUPAC Name |

2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-11(2)7-4-5-8(10)9(6-7)12-3/h4-6H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXABZNHUEJWLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10322366 | |

| Record name | 2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine | |

CAS RN |

7474-82-0 | |

| Record name | 7474-82-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methoxy-4-N,4-N-dimethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10322366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.